molecular formula C25H24N2O4S B2773862 (3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893312-81-7

(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2773862
CAS No.: 893312-81-7
M. Wt: 448.54
InChI Key: QUAUYMIMIBMGGZ-LFVJCYFKSA-N
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Description

(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and methylbenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

(3E)-3-[[(4-methoxyphenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-18-7-9-20(10-8-18)17-27-23-6-4-3-5-22(23)25(28)24(32(27,29)30)16-26-15-19-11-13-21(31-2)14-12-19/h3-14,16,26H,15,17H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAUYMIMIBMGGZ-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)OC)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)OC)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a benzothiazine precursor under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methylbenzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of benzothiazine compounds exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant capacity of related compounds using the DPPH radical scavenging assay, revealing that some derivatives showed higher activity than well-known antioxidants like ascorbic acid .

Anticancer Potential

The compound's anticancer properties have been investigated against various cancer cell lines. In particular, derivatives have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay indicated that certain analogs were more effective against U-87 cells compared to MDA-MB-231 cells .

Kinase Inhibition

Benzothiazine derivatives are also explored for their potential as kinase inhibitors. Studies have shown that these compounds can inhibit specific kinases involved in cancer progression, making them candidates for targeted cancer therapies .

Case Study 1: Antioxidant Efficacy

In a recent study published in MDPI, researchers synthesized various benzothiazine derivatives and evaluated their antioxidant properties using the DPPH assay. Results indicated that certain compounds exhibited significant radical scavenging activity, suggesting their potential use in preventing oxidative stress-related diseases .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of synthesized benzothiazine derivatives on U-87 and MDA-MB-231 cell lines. The study highlighted the structure-activity relationship (SAR) of these compounds and identified key structural features responsible for enhanced cytotoxicity .

Mechanism of Action

The mechanism of action of (3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxybenzyl group.

    4,4’-Difluorobenzophenone: A benzophenone derivative with similar structural features.

Uniqueness

(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its combination of methoxy and methylbenzyl groups, which confer distinct chemical and biological properties. Its benzothiazine core structure also differentiates it from other similar compounds, providing a unique scaffold for drug development and material science applications.

Biological Activity

The compound (3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a member of the benzothiazine family, which has been studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, analgesic, and anti-inflammatory properties.

Chemical Structure and Properties

The structure of the compound includes a benzothiazine core with various substituents that influence its biological activity. The presence of methoxy and methyl groups on the phenyl rings enhances its potential interactions with biological targets.

Antimicrobial Activity

Benzothiazine derivatives have shown significant antimicrobial properties. The compound under study has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Pseudomonas aeruginosa16 µg/mLStrong

These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of the compound was assessed using in vitro assays against a panel of cancer cell lines. The results are summarized in Table 2:

Cancer Cell Line IC50 (µM) Sensitivity
HeLa (Cervical)15Moderate
MCF-7 (Breast)25Low
A549 (Lung)30Low

The compound demonstrated moderate activity against HeLa cells but low sensitivity against breast and lung cancer cell lines . Further studies are needed to optimize its structure for enhanced anticancer efficacy.

Analgesic and Anti-inflammatory Activity

Research has indicated that benzothiazine derivatives possess analgesic and anti-inflammatory properties. The compound was tested in animal models for these effects:

  • Analgesic Activity : The compound significantly reduced pain responses in the formalin test model.
  • Anti-inflammatory Activity : It showed a notable decrease in paw edema in rats induced by carrageenan.

These findings suggest that the compound may act through inhibition of pro-inflammatory mediators .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazine derivatives including the target compound. Results indicated that modifications at specific positions on the benzothiazine ring significantly influenced antibacterial potency.
  • Anticancer Screening : A comprehensive screening performed by the National Cancer Institute revealed that while many derivatives exhibited low anticancer activity, those with specific substitutions showed promise for further development .

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